molecular formula C16H16INO4 B3616415 N-(3-iodophenyl)-2,4,5-trimethoxybenzamide

N-(3-iodophenyl)-2,4,5-trimethoxybenzamide

Cat. No.: B3616415
M. Wt: 413.21 g/mol
InChI Key: VVLDSMMQGAVICN-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2,4,5-trimethoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with three methoxy groups at the 2, 4, and 5 positions and an iodophenyl group at the nitrogen atom

Properties

IUPAC Name

N-(3-iodophenyl)-2,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO4/c1-20-13-9-15(22-3)14(21-2)8-12(13)16(19)18-11-6-4-5-10(17)7-11/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLDSMMQGAVICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)I)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2,4,5-trimethoxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include thiolates, amines, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiolates can yield thioether derivatives, while oxidation reactions can produce iodinated phenols.

Scientific Research Applications

Chemistry: N-(3-iodophenyl)-2,4,5-trimethoxybenzamide is used as a building block in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for constructing complex molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may allow it to interact with biological targets, making it a candidate for drug development .

Industry: The compound’s unique properties, such as its ability to form stable complexes, make it useful in materials science. It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(3-iodophenyl)-2,4,5-trimethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the methoxy groups may influence its solubility and bioavailability .

Comparison with Similar Compounds

  • N-(2-iodophenyl)-2,4,5-trimethoxybenzamide
  • N-(4-iodophenyl)-2,4,5-trimethoxybenzamide
  • N-(3-bromophenyl)-2,4,5-trimethoxybenzamide

Uniqueness: N-(3-iodophenyl)-2,4,5-trimethoxybenzamide is unique due to the specific positioning of the iodine atom on the phenyl ring. This positioning can influence its reactivity and interaction with other molecules. Compared to its brominated analog, the iodinated compound may exhibit different reactivity patterns and binding affinities due to the larger atomic radius and different electronic properties of iodine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-iodophenyl)-2,4,5-trimethoxybenzamide
Reactant of Route 2
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N-(3-iodophenyl)-2,4,5-trimethoxybenzamide

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